molecular formula C8H4F6 B6328789 4-Methyl-2,3,5-trifluorobenzotrifluoride, 98% CAS No. 933674-91-0

4-Methyl-2,3,5-trifluorobenzotrifluoride, 98%

Cat. No. B6328789
CAS RN: 933674-91-0
M. Wt: 214.11 g/mol
InChI Key: FWZXHDWNNCMJDI-UHFFFAOYSA-N
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Description

4-Methyl-2,3,5-trifluorobenzotrifluoride, often abbreviated as MTBTF, is an aromatic fluorinated compound with the chemical formula C8H3F6. It is a clear colorless to slightly yellow liquid . It is commonly used as a solvent in various fields of research, including organic synthesis and materials science.


Molecular Structure Analysis

The molecular structure of 4-Methyl-2,3,5-trifluorobenzotrifluoride contains a total of 18 bonds. These include 14 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

4-Methyl-2,3,5-trifluorobenzotrifluoride is a clear colorless to slightly yellow liquid . It has a molecular weight of 200.08 g/mol . The compound has a total of 18 bonds, including 14 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .

Scientific Research Applications

4-M-2,3,5-TFBTF has been used in a variety of scientific research applications. It has been used as a solvent for organic synthesis, as a reagent for the synthesis of other organic compounds, and as a reaction medium for the catalytic hydrogenation of alkenes. Additionally, 4-M-2,3,5-TFBTF has been used in the synthesis of fluorinated polymers and in the synthesis of fluorinated surfactants.

Advantages and Limitations for Lab Experiments

4-M-2,3,5-TFBTF has several advantages for use in laboratory experiments. The compound has a low vapor pressure, low volatility, and low water solubility, which makes it an ideal choice for a variety of laboratory applications. Additionally, 4-M-2,3,5-TFBTF can be used as a solvent for organic synthesis and as a reagent for the synthesis of other organic compounds.
However, there are also some limitations to using 4-M-2,3,5-TFBTF in laboratory experiments. The compound is highly toxic and can cause skin and eye irritation, and it has been found to be carcinogenic in animal studies. Additionally, the compound is highly reactive and can undergo a variety of reactions, which can lead to unpredictable results.

Future Directions

There are several potential future directions for research on 4-M-2,3,5-TFBTF. These include further investigation into the biochemical and physiological effects of the compound, as well as research into its potential applications in the synthesis of new materials. Additionally, further research into the mechanisms of action of 4-M-2,3,5-TFBTF could lead to the development of new methods for the synthesis of fluorinated compounds. Finally, research into the environmental fate and toxicity of 4-M-2,3,5-TFBTF could lead to the development of more effective safety protocols for its use in laboratory and industrial settings.

Synthesis Methods

4-M-2,3,5-TFBTF can be synthesized using a variety of methods. One method involves the reaction of 2,3,5-trifluorobenzotrifluoride (TFBTF) with 4-methyl-2,3-difluorobenzotrifluoride (MTFBTF) in the presence of a catalyst, such as sodium hydroxide. The reaction is carried out at a temperature of 80°C and a pressure of 1 atm. The reaction produces 4-M-2,3,5-TFBTF as a colorless liquid.

properties

IUPAC Name

1,3,4-trifluoro-2-methyl-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c1-3-5(9)2-4(8(12,13)14)7(11)6(3)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZXHDWNNCMJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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